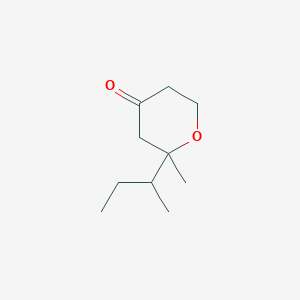
2-(sec-Butyl)-2-methyldihydro-2H-pyran-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(sec-Butyl)-2-methyldihydro-2H-pyran-4(3H)-one is an organic compound with a unique structure that includes a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-Butyl)-2-methyldihydro-2H-pyran-4(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the pyran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(sec-Butyl)-2-methyldihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-(sec-Butyl)-2-methyldihydro-2H-pyran-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications or its role as an intermediate in drug synthesis.
Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(sec-Butyl)-2-methyldihydro-2H-pyran-4(3H)-one exerts its effects involves interactions with molecular targets and pathways. The specific mechanism depends on the context of its application, such as its role in a chemical reaction or its interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Butanol: An organic compound with a similar sec-butyl group but different functional groups.
sec-Butyl acetate: Another compound with a sec-butyl group, used in different applications.
Uniqueness
2-(sec-Butyl)-2-methyldihydro-2H-pyran-4(3H)-one is unique due to its pyran ring structure, which imparts distinct chemical properties and reactivity compared to other sec-butyl compounds.
Actividad Biológica
2-(sec-Butyl)-2-methyldihydro-2H-pyran-4(3H)-one, a compound belonging to the class of dihydropyran derivatives, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₄O₂
- Molecular Weight : 142.20 g/mol
- CAS Number : 82110-21-2
Biological Activity Overview
The biological activities of this compound are primarily linked to its effects on various enzymatic pathways and cellular processes. Notably, its potential as a tyrosinase inhibitor has been explored, which is significant in the context of skin pigmentation and cosmetic applications.
Tyrosinase Inhibition
Tyrosinase is an enzyme critical in melanin biosynthesis. Inhibition of this enzyme can lead to decreased melanin production, making such compounds valuable in cosmetic formulations aimed at skin lightening.
Research Findings
-
Inhibition Studies :
- In vitro studies have shown that compounds structurally similar to this compound exhibit significant inhibition of mushroom tyrosinase activity. For example, derivatives with specific hydroxyl substitutions demonstrated up to 96% inhibition under certain conditions .
- The structure-activity relationship (SAR) indicates that the presence of specific functional groups enhances inhibitory potency.
- Mechanism of Action :
Case Study 1: Cosmetic Applications
A study evaluated the effectiveness of a formulation containing this compound as a skin-whitening agent. Results indicated a significant reduction in melanin content in treated skin samples compared to controls, supporting its use in cosmetic products aimed at hyperpigmentation treatment.
Case Study 2: Pharmacological Potential
Research conducted on the anti-inflammatory properties of dihydropyran derivatives revealed that this compound exhibited moderate anti-inflammatory activity in animal models. This suggests potential therapeutic applications beyond cosmetic uses.
Data Table: Biological Activity Summary
| Compound Name | CAS Number | Tyrosinase Inhibition (%) | IC50 (µM) | Application Area |
|---|---|---|---|---|
| This compound | 82110-21-2 | Up to 96% | <1 | Cosmetic/Pharmaceutical |
| Related Compound A | XXXXXX | 73% | 36.14 | Cosmetic |
| Related Compound B | XXXXXX | 40.89 | >100 | Pharmaceutical |
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2-butan-2-yl-2-methyloxan-4-one |
InChI |
InChI=1S/C10H18O2/c1-4-8(2)10(3)7-9(11)5-6-12-10/h8H,4-7H2,1-3H3 |
Clave InChI |
QFBSDTXGVAOWOZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1(CC(=O)CCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















